![molecular formula C29H28N4 B12215651 6-benzyl-N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12215651.png)
6-benzyl-N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
6-benzyl-N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-benzyl-N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
6-benzyl-N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-benzyl-N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
6-benzyl-N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its antiviral and antimicrobial activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential as an anticancer agent.
The uniqueness of this compound lies in its specific structural features and its potent biological activities .
Biological Activity
6-benzyl-N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest due to its potential biological activities. This article reviews its biological mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H25N5, with a molecular weight of approximately 375.48 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C23H25N5 |
Molecular Weight | 375.48 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines are known to inhibit several kinases involved in cell signaling pathways. This compound may inhibit kinases such as PI3K and GSK-3, which play critical roles in cell growth and survival .
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against cancer cell lines. It may induce apoptosis through the modulation of signaling pathways associated with cell survival and proliferation .
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Antitumor Activity : In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines. For instance, it was found to enhance the efficacy of cold atmospheric plasma in cancer treatment by synergistically inducing cytotoxicity .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .
- Neuroprotective Effects : Some studies indicate that pyrazolo[1,5-a]pyrimidine derivatives can protect neuronal cells from oxidative stress, suggesting possible neuroprotective applications .
Case Studies and Research Findings
A review of recent literature highlights various studies focused on the biological activity of pyrazolo[1,5-a]pyrimidines:
- Study 1 : A study published in Biorxiv explored the synergistic effects of pyrazolo[1,5-a]pyrimidine derivatives with cold atmospheric plasma on cancer cells. The results indicated significant cytotoxicity compared to controls, suggesting a promising therapeutic avenue for cancer treatment .
- Study 2 : Another research article investigated the inhibitory effects on specific kinases and their implications in cancer biology. The findings support the potential use of this compound in targeted cancer therapies by disrupting critical signaling pathways involved in tumor progression .
Properties
Molecular Formula |
C29H28N4 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
6-benzyl-N-(3,5-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C29H28N4/c1-19-15-20(2)17-25(16-19)31-28-26(18-23-11-7-5-8-12-23)21(3)30-29-27(22(4)32-33(28)29)24-13-9-6-10-14-24/h5-17,31H,18H2,1-4H3 |
InChI Key |
PLGNALLMVOIMMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C(C(=NC3=C(C(=NN32)C)C4=CC=CC=C4)C)CC5=CC=CC=C5)C |
Origin of Product |
United States |
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